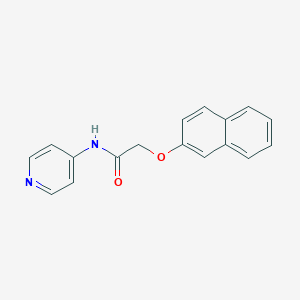
2-naphthalen-2-yloxy-N-pyridin-4-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-2-yloxy)-N-(pyridin-4-yl)acetamide is an organic compound that features a naphthalene ring and a pyridine ring connected via an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-2-yloxy-N-pyridin-4-ylacetamide typically involves the following steps:
Formation of Naphthalen-2-yloxy Acetate: This can be achieved by reacting naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The naphthalen-2-yloxy acetate is then reacted with 4-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired acetamide.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure, and to improve yield and purity. Solvent recycling and the use of greener reagents can also be implemented to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-naphthalen-2-yloxy-N-pyridin-4-ylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional group versatility.
Mécanisme D'action
The mechanism by which 2-naphthalen-2-yloxy-N-pyridin-4-ylacetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can intercalate with aromatic amino acids in proteins, while the pyridine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Naphthalen-2-yloxy)acetamide: Lacks the pyridine ring, making it less versatile in biological applications.
N-(Pyridin-4-yl)acetamide: Lacks the naphthalene ring, reducing its potential for aromatic interactions.
2-(Phenoxy)-N-(pyridin-4-yl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring, which may affect its binding properties and reactivity.
Uniqueness
2-(Naphthalen-2-yloxy)-N-(pyridin-4-yl)acetamide is unique due to the combination of the naphthalene and pyridine rings, which provides a balance of hydrophobic and hydrophilic properties. This duality enhances its ability to interact with a wide range of biological targets and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
425412-24-4 |
|---|---|
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.3g/mol |
Nom IUPAC |
2-naphthalen-2-yloxy-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C17H14N2O2/c20-17(19-15-7-9-18-10-8-15)12-21-16-6-5-13-3-1-2-4-14(13)11-16/h1-11H,12H2,(H,18,19,20) |
Clé InChI |
JMJREVKWFOMUGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=NC=C3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=NC=C3 |
Solubilité |
6.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















